SODIUM DIAMYL SULFOSUCCINATE
Overview
Description
Sodium diamyl sulfosuccinate is a chemical compound with the molecular formula C14H25NaO7S . It is a sodium salt of sulfosuccinic acid and is commonly used as a surfactant and emulsifier. This compound is known for its excellent solubility in water and organic solvents, making it a versatile ingredient in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium diamyl sulfosuccinate typically involves the esterification of maleic anhydride with amyl alcohols, followed by sulfonation. The process can be summarized in the following steps:
Esterification: Maleic anhydride reacts with amyl alcohols in the presence of a catalyst to form diamyl maleate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
Sodium diamyl sulfosuccinate primarily undergoes the following types of chemical reactions:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Amyl alcohols and sulfosuccinic acid.
Scientific Research Applications
Sodium diamyl sulfosuccinate has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of sodium diamyl sulfosuccinate is its ability to reduce surface tension. This property allows it to act as an effective surfactant, facilitating the formation of stable emulsions and dispersions. The sulfonate group interacts with water molecules, while the hydrophobic amyl chains interact with non-polar substances, leading to the stabilization of emulsions .
Comparison with Similar Compounds
Similar Compounds
- Diethylhexyl sodium sulfosuccinate
- Diisobutyl sodium sulfosuccinate
- Dihexyl sodium sulfosuccinate
- Dicapryl sodium sulfosuccinate
Uniqueness
Sodium diamyl sulfosuccinate is unique due to its specific chain length and branching, which provide distinct emulsifying and wetting properties. Compared to other sulfosuccinate salts, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications .
Properties
CAS No. |
922-80-5 |
---|---|
Molecular Formula |
C14H26NaO7S |
Molecular Weight |
361.41 g/mol |
IUPAC Name |
sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19); |
InChI Key |
CDFWDLTWTVIPBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na] |
922-80-5 | |
physical_description |
OtherSolid, Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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